molecular formula C8H9BrO2 B094514 2-Bromo-1,3-dimethoxybenzene CAS No. 16932-45-9

2-Bromo-1,3-dimethoxybenzene

Cat. No. B094514
Key on ui cas rn: 16932-45-9
M. Wt: 217.06 g/mol
InChI Key: VHVYSMMZHORFKU-UHFFFAOYSA-N
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Patent
US08629430B2

Procedure details

17.9 g of 1-bromo-2,6-dimethoxybenzene and 200 mL of acetonitrile were placed in a flask, and the resulting mixture was cooled on ice. Then, 14.7 g of N-bromosuccinimide was added. Then, while heating the reaction solution to room temperature, stirring was conducted for 8 hours. 2.39 g of N-bromosuccinimide was further added, and stirring was conducted at room temperature for 7 hours. After completion of the stirring, the solvent was distilled off under reduced pressure. Residues were dissolved in dichloromethane, and washed sequentially with sodium thiosulfate and saturated saline. An organic phase was dried with magnesium sulfate and concentrated. Residues were purified by means of silica gel column chromatography, whereby 23.2 g (yield: 95%) of colorless oil of 1,3-bromo-2,6-dimethoxybenzene was obtained.
[Compound]
Name
1,3-bromo-2,6-dimethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Three
Quantity
2.39 g
Type
reactant
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[O:10][CH3:11].[Br:12]N1C(=O)CCC1=O>C(#N)C>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[C:4]([Br:12])[C:3]=1[O:10][CH3:11]

Inputs

Step One
Name
1,3-bromo-2,6-dimethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
17.9 g
Type
reactant
Smiles
BrC1=C(C=CC=C1OC)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
14.7 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
2.39 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled on ice
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was conducted at room temperature for 7 hours
Duration
7 h
DISTILLATION
Type
DISTILLATION
Details
After completion of the stirring, the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Residues were dissolved in dichloromethane
WASH
Type
WASH
Details
washed sequentially with sodium thiosulfate and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
An organic phase was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1OC)Br)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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